ethyl 2-(N-benzoyl-2,6-dimethylanilino)acetate
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Overview
Description
Ethyl 2-(N-benzoyl-2,6-dimethylanilino)acetate is an organic compound with potential applications in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a dimethylanilino moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N-benzoyl-2,6-dimethylanilino)acetate typically involves the reaction of 2,6-dimethylaniline with benzoyl chloride to form N-benzoyl-2,6-dimethylaniline. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium or potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(N-benzoyl-2,6-dimethylanilino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(N-benzoyl-2,6-dimethylanilino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(N-benzoyl-2,6-dimethylanilino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(N-benzoyl-2,6-dimethylanilino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(N-benzoyl-2,4-dimethylanilino)acetate: Similar structure but with different substitution pattern on the aniline ring.
Ethyl 2-(N-benzoyl-3,5-dimethylanilino)acetate: Another isomer with different methyl group positions.
Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and ester group, which can influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-(N-benzoyl-2,6-dimethylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-23-17(21)13-20(18-14(2)9-8-10-15(18)3)19(22)16-11-6-5-7-12-16/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHEIAUJZVMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=C(C=CC=C1C)C)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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